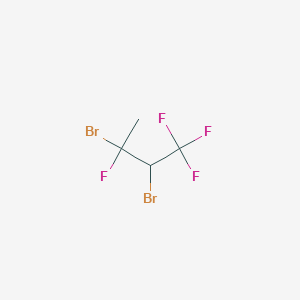
2,3-Dibromo-1H,1H,1H,3H-perfluorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-1H,1H,1H,3H-perfluorobutane is an organobromine and organofluorine compound with the molecular formula C4H4Br2F4 It is a halogenated derivative of butane, characterized by the presence of both bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1H,1H,1H,3H-perfluorobutane typically involves the halogenation of 1,1,1,3-tetrafluorobutane. One common method is the bromination of 1,1,1,3-tetrafluorobutane using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-1H,1H,1H,3H-perfluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding fluorinated butane derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as water or alcohols, with reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Elimination Reactions: Often performed using strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in an alcoholic solvent.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Major Products Formed
Substitution Reactions: Formation of 2,3-dihydroxy-1,1,1,3-tetrafluorobutane or 2,3-diamino-1,1,1,3-tetrafluorobutane.
Elimination Reactions: Formation of 1,1,1,3-tetrafluorobutene or 1,1,1,3-tetrafluorobutyne.
Reduction Reactions: Formation of 1,1,1,3-tetrafluorobutane.
Applications De Recherche Scientifique
2,3-Dibromo-1H,1H,1H,3H-perfluorobutane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds. It is also used in the study of halogenated reaction mechanisms.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of fluorinated drugs with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals, including flame retardants and refrigerants.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-1H,1H,1H,3H-perfluorobutane involves its interaction with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, while the fluorine atoms contribute to the compound’s stability and reactivity. The pathways involved include:
Nucleophilic Substitution: The bromine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds.
Elimination: The removal of hydrogen bromide (HBr) results in the formation of double or triple bonds.
Comparaison Avec Des Composés Similaires
2,3-Dibromo-1H,1H,1H,3H-perfluorobutane can be compared with other halogenated butanes, such as:
1,1,1,3-Tetrafluorobutane: Lacks bromine atoms, making it less reactive in substitution reactions.
2,3-Dichloro-1,1,1,3-tetrafluorobutane: Contains chlorine instead of bromine, resulting in different reactivity and chemical properties.
2,3-Dibromo-1,1,1,3-tetrachlorobutane: Contains both bromine and chlorine atoms, offering a different balance of reactivity and stability.
The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity patterns.
Propriétés
Numéro CAS |
933600-85-2 |
|---|---|
Formule moléculaire |
C4H4Br2F4 |
Poids moléculaire |
287.88 g/mol |
Nom IUPAC |
2,3-dibromo-1,1,1,3-tetrafluorobutane |
InChI |
InChI=1S/C4H4Br2F4/c1-3(6,7)2(5)4(8,9)10/h2H,1H3 |
Clé InChI |
PIYSTBVKCZROID-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(F)(F)F)Br)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















